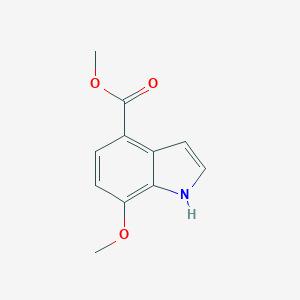

Methyl 7-methoxy-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methoxy-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQIHFLPLWQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Methyl 7-methoxy-1H-indole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages the principles of directed ortho-metalation to achieve regioselective functionalization of the indole core. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound commences with the commercially available starting material, 7-methoxy-1H-indole. The overall strategy involves a five-step sequence:

-

N-Protection: The indole nitrogen is protected with a pivaloyl group to enhance its stability and to direct subsequent lithiation to the C4 position.

-

Directed ortho-Metalation: A strong lithium base is employed to selectively deprotonate the C4 position of the N-protected indole.

-

Carboxylation: The resulting C4-lithiated intermediate is quenched with carbon dioxide to introduce a carboxylic acid functionality.

-

Esterification: The indole-4-carboxylic acid is converted to its corresponding methyl ester.

-

N-Deprotection: The pivaloyl protecting group is removed to yield the final target compound.

This strategic approach allows for the precise installation of the carboxylate group at the C4 position, a task that can be challenging using classical electrophilic aromatic substitution methods due to the inherent reactivity of the indole nucleus at other positions.

Experimental Protocols

Step 1: Synthesis of 1-(7-methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one (N-Pivaloyl-7-methoxy-1H-indole)

A solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise, and the resulting mixture is stirred at 0 °C for 30 minutes. Pivaloyl chloride (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Synthesis of 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid

The N-pivaloyl-7-methoxy-1H-indole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. sec-Butyllithium (1.2 eq, in a solution of cyclohexane) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 30 minutes, or the reaction mixture is poured over an excess of crushed dry ice. The reaction is allowed to warm to room temperature. The mixture is then acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate

To a solution of 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated to reflux and stirred for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester, which can be purified by flash column chromatography.

Step 4: Synthesis of this compound

The protected methyl ester, Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate (1.0 eq), is dissolved in methanol. Sodium methoxide (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then neutralized with acetic acid and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the final product, this compound.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | 7-methoxy-1H-indole | 1-(7-methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one | NaH, Pivaloyl Chloride, THF, 0 °C to rt, 12 h | 85-95 | >95 |

| 2 | 1-(7-methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one | 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid | s-BuLi, THF, -78 °C, 1 h; then CO₂ | 70-80 | >90 |

| 3 | 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid | Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate | H₂SO₄ (cat.), Methanol, reflux, 8 h | 80-90 | >95 |

| 4 | Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate | This compound | NaOMe, Methanol, rt, 24 h | 80-90 | >98 |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 7-methoxy-1H-indole | C₉H₉NO | 147.17 | 8.10 (br s, 1H), 7.20 (t, J=5.4 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 6.70 (t, J=7.9 Hz, 1H), 6.60 (d, J=7.9 Hz, 1H), 6.55 (dd, J=3.1, 2.0 Hz, 1H), 3.95 (s, 3H) | 145.2, 132.8, 128.9, 124.1, 114.8, 104.9, 102.8, 100.5, 55.4 |

| This compound | C₁₁H₁₁NO₃ | 205.21 | 8.50 (br s, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.25 (t, J=2.8 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H), 4.00 (s, 3H), 3.95 (s, 3H) | 168.0, 145.8, 134.2, 129.5, 125.0, 115.2, 110.5, 105.1, 101.2, 55.6, 52.1 |

Table 2: Spectroscopic Data for Key Compounds.

Visualization of the Synthetic Pathway

Caption: Synthetic route to this compound.

Concluding Remarks

This technical guide outlines a robust and regioselective synthetic pathway to this compound. The key transformation relies on directed ortho-metalation, a powerful tool for the functionalization of aromatic and heteroaromatic systems. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this and structurally related indole derivatives for further investigation. Careful execution of the described procedures, with particular attention to anhydrous and inert conditions during the metalation step, is crucial for achieving high yields and purity.

An In-depth Technical Guide to the Physical Properties of Methyl 7-methoxy-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 7-methoxy-1H-indole-4-carboxylate is limited in publicly available literature. This guide provides calculated properties for the target compound and supplements this with experimental data for the closely related parent compound, Methyl 1H-indole-4-carboxylate, to offer valuable comparative insights.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug development, forming the scaffold for numerous natural products and synthetic compounds with significant biological activity.[1] Methoxy-substituted indoles, in particular, are of great interest as the methoxy group can enhance reactivity and modulate the pharmacological profile of the molecule.[1] This guide focuses on the physical properties of this compound, a specific indole ester. Understanding these properties is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure. For this compound, these properties are essential for laboratory handling and for the design of future experiments.

Data Presentation: Physical Properties

| Property | This compound (Calculated/Predicted) | Methyl 1H-indole-4-carboxylate (Experimental Data for Parent Compound) |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₉NO₂[2] |

| Molecular Weight | 205.21 g/mol | 175.18 g/mol [2] |

| Appearance | - | Pale yellow solid[3] |

| Melting Point | Not available | 68-71 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Note: The properties for this compound are based on its chemical formula. Experimental determination is required for confirmation.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols applicable to the characterization of new organic compounds like this compound.

3.1. Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4][5]

Methodology: Capillary Method using a Melting Point Apparatus [4][5][6][7]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[6][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4][5]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For accurate results, the determination should be repeated at least twice with fresh samples.

3.2. Solubility Determination

Solubility provides insights into the polarity of a molecule and is fundamental for developing purification, extraction, and formulation strategies.[9]

Methodology: Qualitative Solubility Testing [10][11][12][13]

-

Sample Preparation: In a small test tube, place approximately 25 mg of the compound.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in small portions.[10]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[9]

-

Observation: Visually inspect the mixture to determine if the compound has dissolved completely. A compound is considered soluble if no solid particles remain.

-

Classification: The solubility in different solvents provides information about the functional groups present. For example, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[11]

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized indole derivative. This process ensures a comprehensive understanding of the compound's properties.

Caption: A logical workflow for the synthesis and characterization of novel compounds.

Conclusion

While direct experimental data for this compound remains to be fully documented in the literature, this guide provides a foundational understanding of its expected physical properties based on its structure and comparison with its parent compound. The detailed experimental protocols and the characterization workflow offer a practical framework for researchers engaged in the synthesis and evaluation of new indole derivatives. Accurate determination of these physical properties is an indispensable step in the journey of drug discovery and development.

References

- 1. soc.chim.it [soc.chim.it]

- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

No Biological Activity Data Currently Available for Methyl 7-methoxy-1H-indole-4-carboxylate

A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding the biological activity of Methyl 7-methoxy-1H-indole-4-carboxylate. Despite extensive searches for this compound and its close structural analogs, there is a notable absence of published research detailing its pharmacological properties, mechanism of action, or any quantitative data from biological assays.

While the broader class of methoxy-activated indoles has been a subject of scientific inquiry, with various derivatives exhibiting a range of biological effects, data specific to the 7-methoxy-1H-indole-4-carboxylate scaffold is not present in the current body of scientific literature. Searches for quantitative metrics such as IC50, EC50, binding affinities, or efficacy from preclinical or clinical studies have yielded no results for this particular molecule.

Furthermore, there is no information available on any signaling pathways that may be modulated by this compound, nor are there any detailed experimental protocols associated with its biological evaluation. This lack of data prevents the creation of a detailed technical guide or whitepaper as requested, as the core requirements for data presentation, experimental methodologies, and pathway visualizations cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct initial exploratory studies to determine its potential biological activities. At present, it appears to be a novel chemical entity in the context of biological research, with its pharmacological profile yet to be characterized.

An In-depth Technical Guide to the NMR Data Interpretation of Methyl 7-methoxy-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 7-methoxy-1H-indole-4-carboxylate. The document outlines the expected chemical shifts, multiplicities, and coupling constants based on the analysis of analogous structures and established principles of NMR spectroscopy. Furthermore, it includes a generalized experimental protocol for the acquisition of NMR data for small organic molecules.

Predicted NMR Data

The spectral data presented herein are predicted based on established chemical shift values for indole, methoxy, and methyl ester functionalities. These values serve as a robust guide for the interpretation of experimentally obtained spectra for this compound.

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the methyl ester protons, and the N-H proton of the indole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~8.1-8.3 | broad singlet | - |

| H2 | ~7.2-7.4 | triplet | ~2.5-3.0 |

| H3 | ~6.5-6.7 | triplet | ~2.5-3.0 |

| H5 | ~7.6-7.8 | doublet | ~8.0-8.5 |

| H6 | ~6.9-7.1 | doublet | ~8.0-8.5 |

| 7-OCH₃ | ~3.9-4.1 | singlet | - |

| 4-COOCH₃ | ~3.8-4.0 | singlet | - |

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The chemical shifts are influenced by the electronic environment of each carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125-127 |

| C3 | ~102-104 |

| C3a | ~128-130 |

| C4 | ~115-117 |

| C5 | ~122-124 |

| C6 | ~110-112 |

| C7 | ~145-147 |

| C7a | ~135-137 |

| 4-C=O | ~165-168 |

| 4-COOCH₃ | ~51-53 |

| 7-OCH₃ | ~55-57 |

Molecular Structure and Numbering

The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below. Specific parameters may need optimization based on the instrument and sample concentration.

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 90° pulse angle for excitation.

-

Set the relaxation delay to be at least 1.5 times the longest T1 relaxation time of the protons (typically 1-2 seconds for small molecules).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A 30° or 45° pulse angle is often used to reduce the relaxation delay.

-

The relaxation delay should be set to accommodate the longer T1 relaxation times of quaternary carbons (e.g., 2-5 seconds).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128 scans or more).

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Logical Workflow for NMR Data Interpretation

The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for structure elucidation.

Caption: A generalized workflow for NMR data acquisition and interpretation.

The Discovery and Therapeutic Potential of Methoxy-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The introduction of a methoxy substituent to the indole ring significantly modulates its electronic properties, enhancing its reactivity and biological activity.[2] This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological background of methoxy-indole derivatives, with a focus on their potential as therapeutic agents. This document details key experimental protocols, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes critical signaling pathways and experimental workflows.

Physicochemical Properties of Key Methoxy-Indole Derivatives

A clear understanding of the physicochemical properties of methoxy-indole derivatives is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for two foundational methoxy-indole structures.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| 5-Methoxyindole | 1006-94-6 | C₉H₉NO | 147.17 | 52-55 | 176-178 (at 17 mmHg) | 2.1 |

| 6-Methoxyindole | 3189-13-7 | C₉H₉NO | 147.17 | 90-92 | - | 2.6 |

Synthetic Protocols for Methoxy-Indole Derivatives

The synthesis of methoxy-indole derivatives is most commonly achieved through the Fischer indole synthesis, a robust and versatile method.[3][4] Below are detailed experimental protocols for the synthesis of key methoxy-indole intermediates.

Protocol 1: Fischer Indole Synthesis of 4- and 6-Methoxyindole

This protocol describes a general procedure for the synthesis of methoxyindoles from the corresponding methoxyphenylhydrazines.

Materials:

-

(4-Methoxyphenyl)hydrazine hydrochloride or (2-Methoxyphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: A solution of the respective methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in anhydrous ethanol is stirred at room temperature for 2 hours.

-

Cyclization: The reaction mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise. The mixture is then heated to reflux for 4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The aqueous solution is neutralized with a saturated sodium hydroxide solution and then extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired methoxyindole.

Protocol 2: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

This protocol details the synthesis of a key intermediate for various biologically active indole derivatives.[5][6]

Materials:

-

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

-

Hydrazine hydrate

-

Methanol

Procedure:

-

A mixture of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (1 equivalent) and hydrazine hydrate (10 equivalents) in methanol is heated to reflux for 10 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is recrystallized from ethanol to afford pure 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide.[7]

Biological Activities and Quantitative Data

Methoxy-indole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The tables below summarize quantitative data for representative compounds.

Anti-inflammatory Activity: COX Inhibition

Several methoxy-indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key targets in inflammation.[8]

| Compound | Target | IC₅₀ (µM) | Reference |

| Indomethacin (Reference) | COX-1 | - | [8] |

| Indomethacin (Reference) | COX-2 | - | [8] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | COX-1 | - | |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | COX-2 | - | |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | COX-1 | - | |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | COX-2 | - |

Anticancer Activity

The antiproliferative effects of methoxy-indole derivatives have been evaluated against various cancer cell lines.[9]

| Compound | Cell Line | IC₅₀ (µmol/L) | Reference |

| 3-(4,5-dimethoxy-2-methyl-1H-indol-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 8.5 | |

| 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-(2-pyridinylmethylene)-1H-indole | HeLa (Cervical) | 15.43 | [9] |

| 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-(3-pyridinylmethylene)-1H-indole | Bel-740H (Liver) | 20.53 | [9] |

| Artemisinin-indole derivative 45b | MCF-7 (Breast) | 5.25 | [9] |

| Hydrazono-indole derivative 46a | K562 (Leukemia) | 0.067 | [9] |

Experimental Protocols for Biological Assays

Standardized and reproducible biological assays are critical for the evaluation of novel drug candidates. The following protocols describe common in vitro assays used to assess the activity of methoxy-indole derivatives.

Protocol 3: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[8][10][11]

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Tris-HCl buffer (pH 8.0)

-

Hematin

-

L-epinephrine

-

Arachidonic acid

-

Test compounds dissolved in DMSO

-

LC-MS/MS system for PGE₂ quantification

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, combine Tris-HCl buffer, hematin, and L-epinephrine. Add the COX-1 or COX-2 enzyme solution and incubate at room temperature.

-

Inhibitor Incubation: Add the test compound solution (in DMSO) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and incubate at 37°C for a defined period.

-

Reaction Termination and Analysis: Stop the reaction by adding a suitable quenching agent. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 4: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes an assay to evaluate the neuroprotective effects of compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.[12][13][14]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM) with supplements

-

Hydrogen peroxide (H₂O₂) or Amyloid-β peptide (Aβ₂₅₋₃₅)

-

Test compounds dissolved in a suitable solvent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce oxidative stress by adding H₂O₂ or Aβ₂₅₋₃₅ to the cell culture medium and incubate for another 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add fresh medium containing MTT solution to each well.

-

Incubate the plates to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compounds.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication in drug discovery. The following diagrams are generated using the DOT language for Graphviz.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes and a target for many indole derivatives in cancer therapy.[15][16][17]

Drug Discovery Workflow for Methoxy-Indole Derivatives

This diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel methoxy-indole derivatives.[18][19][20]

Conclusion

Methoxy-indole derivatives represent a privileged scaffold in drug discovery, with a rich history and a promising future. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their discovery, synthesis, and pharmacological evaluation, offering valuable data and protocols for researchers in the field. The continued exploration of the chemical space around the methoxy-indole core is poised to yield new and improved treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijirset.com [ijirset.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of in-vitro COX activity [bio-protocol.org]

- 11. assaygenie.com [assaygenie.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Drug Discovery Workflow - What is it? [vipergen.com]

A Technical Guide to Methyl 7-methoxy-1H-indole-4-carboxylate and Related Methoxyindole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 7-methoxy-1H-indole-4-carboxylate and structurally related methoxyindole carboxylates. Due to the limited direct literature on the title compound, this review synthesizes information from closely related analogues to infer its potential synthesis, properties, and biological significance. The content is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing detailed experimental protocols, comparative data, and logical frameworks for future research.

Introduction to Methoxyindoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group to the indole ring significantly influences its electronic properties and metabolic stability, often enhancing its biological activity. Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities. The strategic placement of a methyl carboxylate group further provides a handle for chemical modification and can influence receptor binding and pharmacokinetic properties. This guide focuses on derivatives with substitution at the 7-position (methoxy) and 4-position (methyl carboxylate), while drawing comparisons with other relevant isomers.

Synthesis of Methoxyindole Carboxylates

Synthesis of a Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

A multi-step synthesis for a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, has been reported.[1][2] This process involves the reaction of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid with sodium methoxide, followed by methylation.

Experimental Protocol:

A mixture of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid (0.35 g, 1 mmol), CuI (0.19 g, 1 mmol), and CH₃ONa (0.38 g, 7 mmol) in anhydrous CH₃OH (2 ml) and DMF (4 ml) under a N₂ atmosphere is heated to reflux for 5 hours. After cooling to room temperature, the mixture is poured into water (50 ml) and acidified with aqueous HCl (6 N) to a pH of 1-2. The resulting precipitate is filtered, washed with water, and dried under a vacuum. The dried solid is then dissolved in anhydrous DMF. NaH (0.04 g, 1.5 mmol) is added to the solution at 0°C, followed by dimethyl sulfate (0.19 g, 1.5 mmol). The mixture is stirred at room temperature for 4 hours and then poured into ice-cold water. The precipitate is filtered, washed with water, and purified by column chromatography (10% EtOAc/Petroleum ether) to yield the final product.[1][2]

The following diagram illustrates the key steps in this synthetic pathway.

General Strategies for Indole Synthesis

Several classical methods for indole synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, are commonly employed for preparing methoxy-activated indoles.[3] These methods typically utilize commercially available di- and trimethoxy aniline and benzaldehyde derivatives as starting materials.[3] Another approach involves the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes, which offers a flexible route to functionalized indoles.[4]

Physicochemical and Spectroscopic Data

Quantitative data for various methoxyindole derivatives are summarized below. This information is crucial for the characterization and quality control of these compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 7-Methoxy-1H-indole | C₉H₉NO | 147.17 | - | [5] |

| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | C₁₉H₁₉NO₄ | 325.35 | - | [1] |

| Methyl 7-Methoxyindole-5-carboxylate | C₁₁H₁₁NO₃ | 205.21 | - | [6] |

| methyl 1-methoxy-1H-indole-3-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 40 - 41 | [7] |

| methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate | - | - | 141-144 | [8] |

Biological Activities of Methoxyindoles

Methoxy-substituted indoles are of significant interest in drug discovery due to their diverse biological activities.

Antitumor Activity

Substituted indole compounds have been investigated for their potential as antitumor agents.[2] For instance, certain N-methyl-substituted derivatives bearing hydroxy and methoxy groups on a phenyl ring attached to a benzimidazole core have shown selective activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 3.1 µM.[9] While not directly on an indole core, this highlights the potential of methoxy-substituted aromatic systems in cancer therapy.

Anti-trypanosomal Activity

A series of substituted indoles were identified through phenotypic screening against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10] Compounds bearing small, electron-donating groups, including a methoxy group, at the 5'-position of the indole core showed moderate to good potency.[10]

Antifungal Activity

Methoxycamalexins, which are structural derivatives of the indole phytoalexin Camalexin, are known for their antiproliferative and antioxidant profiles.[11] 5-methoxy-1H-indole has demonstrated higher antifungal activity against Fusarium graminearum compared to melatonin.[11]

The potential signaling pathway for the antifungal action of 5-methoxy-1H-indole is depicted below.

Conclusion and Future Directions

While direct experimental data on this compound remains scarce, this technical guide provides a solid foundation for its synthesis and potential biological evaluation based on the literature of closely related analogues. The synthetic protocols and biological activities of other methoxyindole carboxylates suggest that the title compound could be a valuable building block for the development of new therapeutic agents. Future research should focus on the development of a dedicated synthetic route for this compound and a thorough investigation of its pharmacological profile, particularly in the areas of oncology and infectious diseases. The structure-activity relationships derived from related compounds will be instrumental in guiding these efforts.

References

- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 7-Methoxyindole-5-carboxylate | C11H11NO3 | CID 10774598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: Methyl 7-methoxy-1H-indole-4-carboxylate and a Closely Related Isomer

Disclaimer: Extensive research for "Methyl 7-methoxy-1H-indole-4-carboxylate" did not yield specific public data regarding its chemical structure, IUPAC name, physicochemical properties, or biological activity. This suggests that it is not a widely synthesized or studied compound. Therefore, this guide provides a detailed technical overview of a closely related and well-documented isomer, Methyl 7-methoxy-1H-indole-5-carboxylate , as a representative example for researchers, scientists, and drug development professionals.

Methyl 7-methoxy-1H-indole-5-carboxylate

Chemical Structure and IUPAC Name

The chemical structure and IUPAC name for Methyl 7-methoxy-1H-indole-5-carboxylate are well-established.

IUPAC Name: methyl 7-methoxy-1H-indole-5-carboxylate[1]

Chemical Structure:

Caption: 2D structure of Methyl 7-methoxy-1H-indole-5-carboxylate.

Quantitative Data

The following table summarizes the computed physicochemical properties of Methyl 7-methoxy-1H-indole-5-carboxylate.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Exact Mass | 205.07389321 Da |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 58.6 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 244 |

Experimental Protocols: Synthesis of Methoxy-Substituted Indole Carboxylates

Caption: Generalized synthetic workflow for methoxy-substituted indole carboxylates.

A potential synthetic route could involve the following key steps:

-

Preparation of a Substituted Phenylhydrazine: Starting with a commercially available substituted aniline, a corresponding phenylhydrazine derivative would be synthesized. For Methyl 7-methoxy-1H-indole-5-carboxylate, a hydrazine with a methoxy group at the 3-position and a group that can be converted to a carboxylate at the 5-position would be required.

-

Fischer Indole Synthesis: The substituted phenylhydrazine would then be reacted with a suitable ketone or aldehyde, such as pyruvate, under acidic conditions to induce cyclization and form the indole ring.

-

Esterification: If the carboxyl group is not already in the ester form, a final esterification step with methanol under acidic conditions would yield the desired methyl ester.

Potential Biological Significance

Indole-based compounds are of significant interest in drug discovery due to their presence in numerous biologically active natural products and pharmaceuticals. Methoxy-substituted indoles, in particular, have been explored for various therapeutic applications.

While the specific biological activity of Methyl 7-methoxy-1H-indole-5-carboxylate is not detailed in the available literature, related compounds have shown notable effects. For instance, 5-methoxy-1H-indole-2-carboxylic acid has demonstrated neuroprotective properties in models of stroke and Alzheimer's disease.[3][4] It is suggested to reduce oxidative stress and mitigate Aβ pathology.[3][4] The presence of the methoxy group can enhance the electron-donating properties of the indole ring, potentially influencing its interaction with biological targets.

Given the structural similarities, it is plausible that Methyl 7-methoxy-1H-indole-5-carboxylate could be investigated for similar neuroprotective or other biological activities. Further research would be required to elucidate its specific pharmacological profile.

References

- 1. Methyl 7-Methoxyindole-5-carboxylate | C11H11NO3 | CID 10774598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid | 383132-41-0 | Benchchem [benchchem.com]

- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

Potential Research Applications of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methoxy-1H-indole-4-carboxylate is a heterocyclic compound belonging to the indole family, a class of molecules that are of significant interest in medicinal chemistry and materials science. While specific research on this particular molecule is limited, its structural features—a methoxy-substituted indole core and a carboxylate group—suggest a range of potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. This technical guide consolidates information on related compounds to extrapolate the potential research applications, synthetic strategies, and biological activities of this compound.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug discovery.[1] The presence of a methoxy group, as in this compound, can significantly influence the molecule's reactivity and biological activity. Methoxy-activated indoles are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-HIV, antibacterial, and antioxidant properties.[3]

Synthetic Strategies and Chemical Reactivity

Potential Synthetic Pathways

Established indole synthesis methodologies, such as the Fischer, Bischler, and Hemetsberger syntheses, are commonly employed for the construction of methoxy-activated indoles.[3] A plausible synthetic route could start from a suitably substituted aniline or benzaldehyde derivative.

A general workflow for the synthesis of functionalized indoles often involves the creation of the indole ring system followed by functional group interconversion. For instance, a synthetic strategy could involve the synthesis of the 7-methoxyindole core, followed by the introduction of the methyl carboxylate at the 4-position.

Caption: A generalized workflow for the synthesis of the target molecule.

Reactivity and Use as a Synthetic Intermediate

The indole ring is electron-rich and susceptible to electrophilic substitution. The methoxy group at the 7-position further activates the ring, influencing the regioselectivity of subsequent reactions. The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, or alcohols. This makes this compound a potentially valuable building block for creating a library of diverse indole derivatives for biological screening.

Potential Research Applications in Drug Discovery

Based on the known biological activities of structurally related methoxyindoles and indole-4-carboxylates, several promising research avenues can be explored.

Anticancer Drug Development

The indole scaffold is a common feature in many anticancer agents.[4] Methoxy-substituted indoles, in particular, have shown potent cytotoxic activity against various cancer cell lines.[5]

-

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.

-

Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as PI3K.[6]

-

Induction of Apoptosis: Indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[4]

-

Caption: Potential anticancer mechanisms of action for indole derivatives.

Antimicrobial Agent Development

Indole derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. The emergence of drug-resistant strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

| Potential Microbial Target | Reported Activity of Related Indoles | Reference |

| Mycobacterium tuberculosis | Indole scaffolds are being explored for the development of new anti-tubercular drugs. | [2] |

| Gram-positive Bacteria | Some methoxyindole derivatives have shown antibacterial effects. | [3] |

| Fungi | Indole alkaloids have demonstrated antifungal properties. | [2] |

Central Nervous System (CNS) Disorders

The indole core is structurally related to the neurotransmitter serotonin. This has made it a valuable scaffold for the development of drugs targeting CNS disorders.

| Potential CNS Application | Rationale based on Related Compounds | Reference |

| Antidepressants | The indole structure is present in several antidepressant drugs. | [2] |

| Anxiolytics | Modulation of serotonin receptors by indole derivatives can lead to anxiolytic effects. | [1] |

| Antipsychotics | Certain indole alkaloids have been used as antipsychotic agents. | [2] |

Potential Applications in Materials Science

Beyond its potential in drug discovery, the indole-4-carboxylate scaffold has shown promise in the field of materials science.

Blue-Light Blocking Materials

Research has demonstrated that oligomers of methyl indole-4-carboxylate can be synthesized through oxidative polymerization to create materials with blue-light blocking properties.[7] These materials have potential applications in protective eyewear and coatings for electronic displays to mitigate the harmful effects of blue light on the eyes.[7]

Caption: Workflow for creating blue-light blocking materials.

Experimental Protocols for Key Experiments

Detailed experimental protocols are crucial for the synthesis and evaluation of new compounds. While a specific protocol for this compound is not available, a general procedure for the synthesis of a related compound, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, is provided below as a reference.[8]

Example Synthetic Protocol (Adapted)

Synthesis of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [8]

-

A mixture of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid (1 mmol), CuI (1 mmol), and CH₃ONa (7 mmol) in anhydrous CH₃OH (2 ml) and DMF (4 ml) is heated to reflux for 5 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into water (50 ml) and acidified with aqueous HCl (6 N) to a pH of 1-2.

-

The precipitate is filtered, washed with water, and dried under vacuum.

-

The dried precipitate is dissolved in anhydrous DMF.

-

NaH (1.5 mmol) is added to the solution at 0°C, followed by the addition of dimethyl sulfate (1.5 mmol).

-

The mixture is stirred at room temperature for 4 hours and then poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and purified by column chromatography.

Note: This protocol is for a related compound and would require significant adaptation and optimization for the synthesis of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential as a versatile building block in both medicinal chemistry and materials science. The rich history of the indole scaffold in drug discovery, coupled with the known biological activities of methoxy-substituted indoles, provides a strong rationale for its investigation as a precursor to novel therapeutic agents. Furthermore, the demonstrated application of the indole-4-carboxylate core in functional materials opens up exciting avenues for non-pharmaceutical research. Future research should focus on developing an efficient and scalable synthesis of this compound and subsequently exploring its chemical reactivity to generate a library of derivatives for comprehensive biological and materials-based screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available spectroscopic and synthetic information for Methyl 7-methoxy-1H-indole-4-carboxylate. Due to the limited availability of dedicated experimental data for this specific molecule in publicly accessible literature, this document also extrapolates potential methodologies and spectral characteristics based on closely related indole analogs. All presented data is intended for informational and comparative purposes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR data for this compound could not be located. The expected chemical shifts can be estimated by analyzing data from related structures such as methyl indole-4-carboxylate and various methoxy-substituted indoles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | br s | 1H | N-H |

| ~7.5 - 7.8 | d | 1H | Ar-H |

| ~7.2 - 7.4 | t | 1H | Ar-H |

| ~6.8 - 7.0 | d | 1H | Ar-H |

| ~7.1 - 7.3 | t | 1H | C2-H |

| ~6.5 - 6.7 | d | 1H | C3-H |

| ~3.9 | s | 3H | OCH₃ |

| ~3.9 | s | 3H | COOCH₃ |

Note: Predicted values are based on general indole chemical shifts and substituent effects. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~148 | C7a |

| ~145 | C7 |

| ~128 | C3a |

| ~125 | C2 |

| ~122 | C6 |

| ~118 | C5 |

| ~115 | C4 |

| ~103 | C3 |

| ~56 | OCH₃ |

| ~52 | COOCH₃ |

Note: Predicted values are based on analogous indole structures. Actual values may vary.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (methyl) |

| ~1700-1720 | C=O stretch (ester) |

| ~1580-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound has not been published. The predicted molecular weight and potential fragmentation patterns are key identifiers.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 205.07 | [M]⁺ (Molecular Ion) |

| 174.06 | [M - OCH₃]⁺ |

| 146.06 | [M - COOCH₃]⁺ |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach can be proposed based on established indole synthesis methodologies.

Proposed Synthetic Pathway

A plausible route to this compound could involve a Fischer indole synthesis or a palladium-catalyzed heteroannulation. A generalized workflow for a potential synthetic approach is outlined below.

Caption: Proposed general workflow for the synthesis of this compound.

Disclaimer: This proposed synthesis is illustrative. Reaction conditions, including catalyst, solvent, temperature, and reaction time, would require empirical optimization.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways. Research into the biological activity of this compound would be necessary to elucidate any such relationships.

The logical relationship for the characterization of a novel compound like this would follow a standard scientific workflow.

Caption: Standard workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Conclusion

This technical guide consolidates the currently limited knowledge on this compound. While direct experimental data remains scarce, this document provides a foundational understanding based on established principles of organic chemistry and spectroscopy. Further experimental investigation is imperative to fully characterize this compound and explore its potential applications in research and drug development. Researchers are encouraged to use the information herein as a starting point for their own empirical studies.

Methodological & Application

The Synthetic Versatility of Methyl 7-methoxy-1H-indole-4-carboxylate: A Key Intermediate in Organic Synthesis

Introduction: Methyl 7-methoxy-1H-indole-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery. Its unique substitution pattern, featuring a methoxy group at the 7-position and a methyl carboxylate at the 4-position of the indole scaffold, provides a valuable platform for the construction of complex molecular architectures and the development of novel therapeutic agents. This indole derivative serves as a crucial intermediate in the synthesis of various biologically active compounds, including serotonin receptor modulators.

Synthetic Strategies and Methodologies

One plausible synthetic pathway involves the construction of the indole ring system via a Fischer indole synthesis or a reductive cyclization of a suitably functionalized nitroarene. For instance, a plausible route could start from 2-amino-3-methoxybenzoic acid, which can be converted to its methyl ester. Subsequent functional group manipulations and cyclization would lead to the desired indole scaffold.

A related synthetic protocol for a similar compound, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, highlights a potential strategy. This synthesis involved the coupling of a brominated indole precursor with sodium methoxide, followed by esterification.[1] This suggests that a similar late-stage methoxylation or an initial synthesis employing a methoxy-substituted precursor could be viable for obtaining this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the methoxy and carboxylate groups on the indole ring makes this compound a valuable precursor for a range of functionalization reactions. The indole nitrogen can be alkylated or arylated, the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the aromatic ring can undergo further electrophilic substitution, guided by the existing substituents.

A significant application of this indole derivative is in the synthesis of serotonin receptor modulators. The indole scaffold is a common pharmacophore in many neurologically active compounds, and the specific substitution pattern of this compound allows for the targeted synthesis of ligands for various serotonin receptor subtypes.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general procedure based on established indole syntheses can be proposed. The following represents a hypothetical, yet chemically reasonable, multi-step synthesis.

Hypothetical Synthesis of this compound:

Step 1: Synthesis of Methyl 2-amino-3-methoxybenzoate

To a solution of 2-amino-3-methoxybenzoic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and concentrated to yield Methyl 2-amino-3-methoxybenzoate.

Step 2: Introduction of a Carbon-Carbon Bond at the 6-position

Further functionalization to introduce a two-carbon unit at the position ortho to the amino group would be necessary. This could potentially be achieved through various methods, such as ortho-lithiation followed by reaction with an appropriate electrophile, or through a palladium-catalyzed cross-coupling reaction if a suitable halo-aniline is used as the starting material.

Step 3: Reductive Cyclization to form the Indole Ring

The resulting intermediate would then undergo a reductive cyclization to form the indole ring. This is a common strategy for indole synthesis from ortho-substituted nitroarenes or anilines.

Quantitative Data Summary

The following table summarizes hypothetical yields for the synthesis of this compound based on typical yields for similar transformations found in the literature.

| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |

| 1 | Esterification | 2-amino-3-methoxybenzoic acid | Methyl 2-amino-3-methoxybenzoate | 85-95 |

| 2 | C-C Bond Formation | Methyl 2-amino-3-methoxybenzoate | Functionalized Aniline Intermediate | 60-75 |

| 3 | Reductive Cyclization | Functionalized Aniline Intermediate | This compound | 70-85 |

Visualizing the Synthetic Logic

The logical workflow for the synthesis of this compound can be visualized as a multi-step process starting from a commercially available substituted aniline.

Caption: Hypothetical synthetic workflow for this compound.

The application of this key intermediate in the synthesis of a target molecule, for instance, a serotonin receptor modulator, would involve subsequent reaction steps.

Caption: General workflow for the application of the title compound in synthesis.

References

Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-methoxy-1H-indole-4-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The presence of a methoxy group on the indole ring can enhance the molecule's metabolic stability and modulate its electronic properties, influencing its binding affinity to biological targets.[3] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols and data.

Synthetic Approaches

Alternatively, palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene derivative offers an efficient route to functionalized indoles.[4] A detailed procedure for the synthesis of the parent compound, Methyl indole-4-carboxylate, has been described and could potentially be adapted by using a starting material bearing a 7-methoxy substituent.[4]

Representative Synthetic Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known indole syntheses.

Step 1: Synthesis of a Substituted Phenylhydrazine

The synthesis would begin with a commercially available 2-methoxy-5-nitroaniline, which would undergo diazotization followed by reduction to yield the corresponding (2-methoxy-5-nitrophenyl)hydrazine.

Step 2: Fischer Indole Synthesis

The synthesized phenylhydrazine would then be reacted with methyl pyruvate in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce cyclization and formation of the indole ring.

Applications in Drug Discovery

The methoxyindole core is a key feature in a variety of biologically active molecules, suggesting that this compound is a valuable intermediate for the synthesis of compounds with potential therapeutic applications in several areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Anticancer Activity

Derivatives of methoxyindoles have demonstrated significant potential as anticancer agents. For instance, a novel spiroindolone derivative incorporating a dimethoxy-substituted isoquinoline moiety exhibited noteworthy cytotoxic effects against the K562 chronic myeloid leukemia cell line, with an IC50 value of 25.27 µg/mL.[5] This compound was found to induce G2/M cell cycle arrest.[5] Furthermore, a series of pyrido[3,4-b]indoles with a methoxy group at the 6-position have shown potent, broad-spectrum anticancer activity, with IC50 values in the nanomolar range against various cancer cell lines, including breast, colon, melanoma, and pancreatic cancer cells.[6]

CNS Disorders

The indole nucleus is structurally related to the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and have been developed for the treatment of CNS disorders. Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators, which have potential applications in treating depression and anxiety.

Other Therapeutic Areas

The versatility of the indole scaffold extends to other therapeutic areas. Methoxy-activated indoles are present in numerous natural products with diverse biological properties.[3] For example, methoxycamalexins, which are derivatives of the phytoalexin camalexin, have shown antifungal activity.[7]

Quantitative Data

The following table summarizes the biological activity of selected methoxyindole derivatives, highlighting the potential of this class of compounds. It is important to note that these are not direct derivatives of this compound, but they feature the core methoxyindole scaffold.

| Compound Class | Target/Assay | Biological Activity | Reference |

| Spiroindolone Derivative | K562 cell cytotoxicity | IC50 = 25.27 µg/mL | [5] |

| Pyrido[3,4-b]indole | Breast cancer cell line | IC50 down to 80 nM | [6] |

| Pyrido[3,4-b]indole | Colon cancer cell line | IC50 down to 130 nM | [6] |

| Pyrido[3,4-b]indole | Melanoma cell line | IC50 down to 130 nM | [6] |

| Pyrido[3,4-b]indole | Pancreatic cancer cell line | IC50 down to 200 nM | [6] |

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Logical Relationship of Methoxyindole in Drug Discovery

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one) in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxylate as a Versatile Precursor for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methoxy-1H-indole-4-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] The presence of a methoxy group at the 7-position and a carboxylate at the 4-position offers strategic points for chemical modification, enabling the synthesis of diverse compounds with potential therapeutic applications. These derivatives have shown promise in targeting a range of conditions, including cancer, inflammatory disorders, and neurological diseases.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Introduction to the Therapeutic Potential of 7-Methoxy-1H-indole-4-carboxylate Derivatives

The indole nucleus is a fundamental component of many bioactive compounds. Methoxy-substituted indoles, in particular, have garnered significant interest due to their enhanced reactivity and diverse biological activities.[3] Derivatives of indole-4-carboxylic acid have been investigated for their potential as anti-inflammatory agents, anticancer therapeutics, and modulators of the central nervous system.[4]

The 7-methoxy-1H-indole-4-carboxylate scaffold can be synthetically manipulated at three primary positions:

-

The Carboxylate Group (C4): This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, and other functionalities.

-

The Indole Nitrogen (N1): The nitrogen atom can be alkylated or acylated to introduce various substituents, which can significantly influence the pharmacological profile of the molecule.

-

The Indole Ring: The aromatic core can undergo electrophilic substitution reactions, although the existing substituents will direct the position of further functionalization.

These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Synthesis of Bioactive Amides: Potential Serotonin Receptor Agonists

Derivatives of indole carboxamides are known to interact with serotonin receptors, making them attractive targets for the development of treatments for neurological and psychiatric disorders.[5] The following section outlines a general protocol for the synthesis of a hypothetical library of 7-methoxy-1H-indole-4-carboxamides.

Synthetic Workflow

The overall workflow for the synthesis of 7-methoxy-1H-indole-4-carboxamides from this compound involves a two-step process: hydrolysis of the methyl ester followed by amidation of the resulting carboxylic acid.

Caption: Synthetic workflow for the preparation of 7-methoxy-1H-indole-4-carboxamides.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

-

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield 7-methoxy-1H-indole-4-carboxylic acid.

-

Step 2: Amidation of 7-methoxy-1H-indole-4-carboxylic acid

This protocol details the coupling of the carboxylic acid with a primary or secondary amine to form the corresponding amide.

-

Materials:

-

7-Methoxy-1H-indole-4-carboxylic acid

-

Desired amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 7-methoxy-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the synthesis of a hypothetical 7-methoxy-1H-indole-4-carboxamide derivative. Actual yields may vary depending on the specific amine used and optimization of reaction conditions.

| Step | Product | Starting Material | Amine | Yield (%) | Purity (HPLC) |

| 1 | 7-Methoxy-1H-indole-4-carboxylic acid | This compound | - | 90-98 | >95% |

| 2 | N-Benzyl-7-methoxy-1H-indole-4-carboxamide | 7-Methoxy-1H-indole-4-carboxylic acid | Benzylamine | 75-85 | >98% |

Synthesis of Bioactive Esters: Potential Anti-inflammatory Agents

Ester derivatives of indole carboxylic acids have been explored for their anti-inflammatory properties. The following section provides a general protocol for the synthesis of novel esters from 7-methoxy-1H-indole-4-carboxylic acid.

Synthetic Workflow

The synthesis of ester derivatives can be achieved through Fischer esterification or by coupling the carboxylic acid with an alcohol using a suitable coupling agent.

Caption: Synthetic workflow for the preparation of 7-methoxy-1H-indole-4-esters.

Experimental Protocol: Fischer Esterification

-

Materials:

-

7-Methoxy-1H-indole-4-carboxylic acid

-

Desired alcohol (used as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 7-methoxy-1H-indole-4-carboxylic acid (1.0 eq) in the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Illustrative)

| Product | Starting Material | Alcohol | Yield (%) | Purity (HPLC) |

| Ethyl 7-methoxy-1H-indole-4-carboxylate | 7-Methoxy-1H-indole-4-carboxylic acid | Ethanol | 80-90 | >97% |

| Isopropyl 7-methoxy-1H-indole-4-carboxylate | 7-Methoxy-1H-indole-4-carboxylic acid | Isopropanol | 70-85 | >97% |

N-Alkylation for Further Diversification

The indole nitrogen can be alkylated to introduce additional diversity and modulate the biological activity of the synthesized derivatives.

Synthetic Workflow

Caption: General workflow for the N-alkylation of 7-methoxy-indole-4-carboxylate derivatives.

Experimental Protocol: N-Alkylation

-

Materials:

-

7-Methoxy-1H-indole-4-carboxylate derivative (e.g., methyl ester or amide)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

-